molecular formula C18H23FN2O B247501 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine

Numéro de catalogue B247501
Poids moléculaire: 302.4 g/mol
Clé InChI: IMZQLEVGXDYZTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential therapeutic applications. CPP-109 is a derivative of the drug called vigabatrin, which is used to treat epilepsy. CPP-109 has been found to inhibit the enzyme called GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. This inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have therapeutic effects on various neurological and psychiatric disorders.

Mécanisme D'action

The mechanism of action of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. An increase in GABA levels can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has been found to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a decrease in neuronal activity and a reduction in anxiety and seizures. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has also been found to enhance cognitive function and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 in lab experiments is its specificity for GABA transaminase inhibition. This allows researchers to study the effects of GABA levels on various neurological and psychiatric disorders. However, one limitation is that 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has a short half-life and requires frequent dosing, which can be challenging in some experimental designs.

Orientations Futures

There are several future directions for the research on 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109. One area of interest is its potential therapeutic applications in addiction and substance abuse disorders. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has been found to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its efficacy in humans. Another area of interest is its potential to enhance cognitive function and memory in individuals with cognitive impairments. Additionally, the development of more potent and long-lasting GABA transaminase inhibitors could lead to improved therapeutic outcomes for various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-fluorobenzoylpiperazine. This compound is then reacted with 3-cyclohexen-1-ylmethylamine to form 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109. The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in animal models of addiction, depression, anxiety, and epilepsy. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has also been studied for its potential to enhance cognitive function and memory.

Propriétés

Formule moléculaire

C18H23FN2O

Poids moléculaire

302.4 g/mol

Nom IUPAC

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H23FN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

Clé InChI

IMZQLEVGXDYZTL-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

SMILES canonique

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.